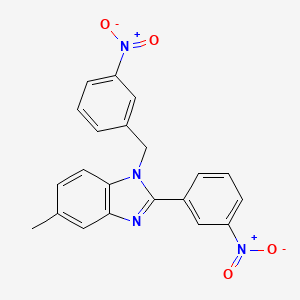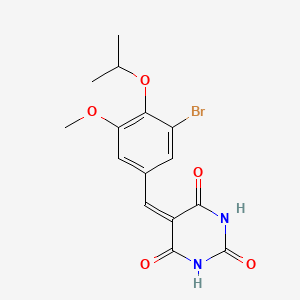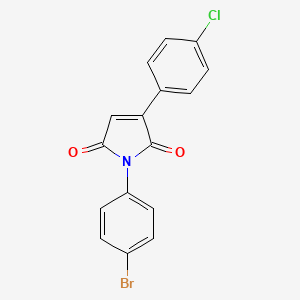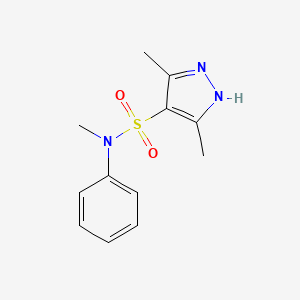![molecular formula C8H13N5O2S B5035346 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5035346.png)
2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide, also known as EMTA, is a chemical compound that has gained attention from researchers due to its potential applications in scientific research. EMTA is a thioacetamide derivative that has shown promising results in various fields such as biochemistry, pharmacology, and toxicology.
作用機序
The mechanism of action of 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide is not fully understood. However, studies have suggested that this compound inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of enzymatic reactions that lead to cell death. The exact mechanism of action of this compound on liver cells is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In biochemistry, this compound has been shown to increase the concentration of acetylcholine, leading to improved cognitive function and memory. In pharmacology, this compound has been shown to induce apoptosis in cancer cells, leading to cell death. In toxicology, this compound has been shown to cause liver damage in animal models, leading to elevated liver enzymes and histological changes.
実験室実験の利点と制限
2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has been studied extensively in various fields of scientific research, making it a well-established compound. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its toxicity profile is still under investigation. Further studies are needed to establish its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide. In biochemistry, further studies are needed to establish its potential use as a cognitive enhancer. In pharmacology, further studies are needed to establish its potential use as an anticancer agent. In toxicology, further studies are needed to establish its safety profile and to investigate its potential use as a model compound for liver toxicity. Overall, this compound has shown promising results in various fields of scientific research, and further studies are needed to establish its full potential.
合成法
2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide can be synthesized using a simple one-pot reaction between 2-chloroacetamide and 4-(ethylamino)-6-methoxy-1,3,5-triazine-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or acetonitrile. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent ratio.
科学的研究の応用
2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide has been studied for its potential applications in various fields of scientific research. In biochemistry, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in the concentration of acetylcholine, which can improve cognitive function and memory. In pharmacology, this compound has been studied for its potential use as an anticancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. In toxicology, this compound has been used as a model compound to study the toxic effects of thioacetamide derivatives on liver cells.
特性
IUPAC Name |
2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2S/c1-3-10-6-11-7(15-2)13-8(12-6)16-4-5(9)14/h3-4H2,1-2H3,(H2,9,14)(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWVWYZPJLLYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5035267.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035286.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5035294.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5035302.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5035316.png)
![2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B5035321.png)


![3-(benzylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5035332.png)


![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5035359.png)

